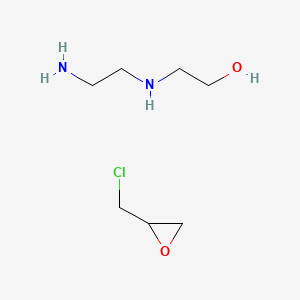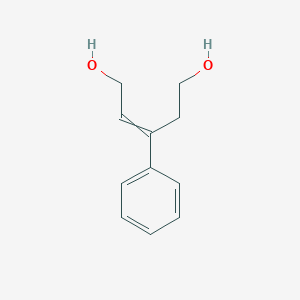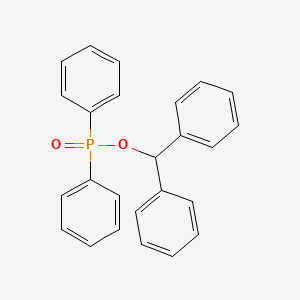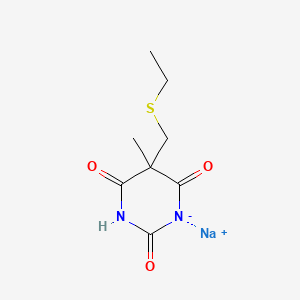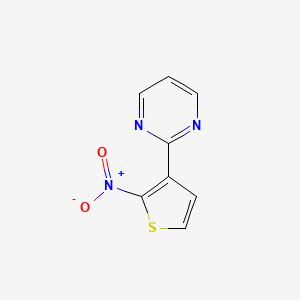![molecular formula C12H19NO B14461293 N-[(Benzyloxy)methyl]-N-ethylethanamine CAS No. 67232-11-5](/img/structure/B14461293.png)
N-[(Benzyloxy)methyl]-N-ethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)methyl]-N-ethylethanamine is an organic compound that features a benzyl ether group attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)methyl]-N-ethylethanamine typically involves the reaction of benzyl alcohol with an appropriate amine under specific conditions. One common method is the alkylation of benzyl alcohol with N-ethylethanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)methyl]-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or sulfonates can facilitate substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl ether group can yield benzaldehyde or benzoic acid, while reduction of the amine group can produce secondary or tertiary amines.
Scientific Research Applications
N-[(Benzyloxy)methyl]-N-ethylethanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-[(Benzyloxy)methyl]-N-ethylethanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl ether group can engage in hydrogen bonding or hydrophobic interactions, while the amine group can participate in ionic or covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-ethylethanamine: Lacks the benzyloxy group, making it less versatile in certain reactions.
N-[(Benzyloxy)methyl]-N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and applications.
Uniqueness
N-[(Benzyloxy)methyl]-N-ethylethanamine is unique due to the presence of both the benzyl ether and ethylamine groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
67232-11-5 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-ethyl-N-(phenylmethoxymethyl)ethanamine |
InChI |
InChI=1S/C12H19NO/c1-3-13(4-2)11-14-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
WJUUTHFUYZOIDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


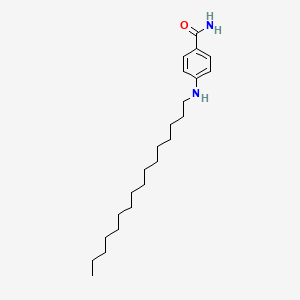
![2-Chloro-1-(1,4,5,6,7,8-hexahydroazonino[5,4-b]indol-3(2H)-yl)butan-1-one](/img/structure/B14461213.png)
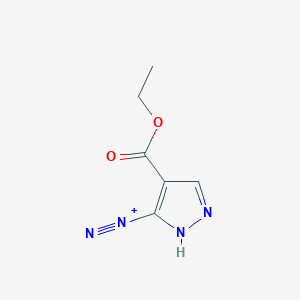
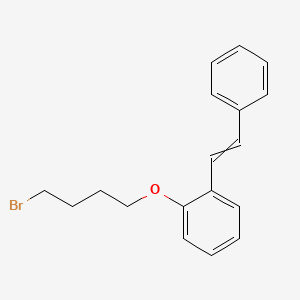
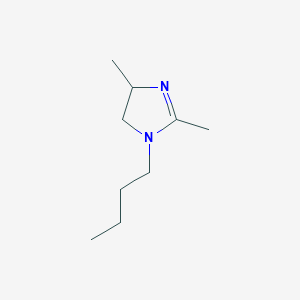
![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)

